molecular formula C31H34N4O6 B601126 11-Desethyl Irinotecan CAS No. 103816-16-6

11-Desethyl Irinotecan

Cat. No.: B601126
CAS No.: 103816-16-6
M. Wt: 558.64
InChI Key:
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Description

11-Desethyl Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent. It is a camptothecin analog and one of the metabolites of irinotecan. This compound has shown promise in cancer research due to its potential efficacy in inhibiting tumor growth .

Scientific Research Applications

11-Desethyl Irinotecan has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.

    Medicine: Investigated for its potential use in cancer therapy, particularly in understanding the metabolism and efficacy of irinotecan.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Future Directions

The future directions of Irinotecan, the parent compound of 11-Desethyl Irinotecan, include the development of better Irinotecan-based drug combinations, the development of combined modality treatment involving Irinotecan + radiation, the evaluation of Irinotecan in the adjuvant and neoadjuvant settings, and the identification of Irinotecan’s activity in tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Desethyl Irinotecan typically involves the modification of irinotecan. One common method includes the removal of the ethyl group from irinotecan to produce this compound. This process can be achieved through various chemical reactions, including hydrolysis and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 11-Desethyl Irinotecan undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway and potential for reduced side effects compared to irinotecan. Its distinct chemical structure allows for different interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDUHLYXWIVQRQ-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103816-16-6
Record name 7-Desethyl irinotecan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-DESETHYL IRINOTECAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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